(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid
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Overview
Description
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl, methylamino, and phenylformamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group: Introduction of the trifluoromethyl group can be achieved through the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation: The phenylformamido group is introduced through an amidation reaction, typically involving the reaction of an amine with a formylated phenyl compound.
Coupling and Finalization: The final coupling of the intermediate products and subsequent purification steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-6,6,6-Trifluoro-5-(amino)-2-(phenylformamido)hexanoic acid: Similar structure but lacks the methyl group on the amino moiety.
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(formamido)hexanoic acid: Similar structure but lacks the phenyl group on the formamido moiety.
Uniqueness
The presence of both the trifluoromethyl and phenylformamido groups in (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups contribute to its enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C14H17F3N2O3 |
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Molecular Weight |
318.29 g/mol |
IUPAC Name |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid |
InChI |
InChI=1S/C14H17F3N2O3/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22)/t10-,11-/m1/s1 |
InChI Key |
NBNAWRGNXIPJPF-GHMZBOCLSA-N |
Isomeric SMILES |
CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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